(2E)-2,3-diiodobut-2-ene-1,4-diol
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Overview
Description
(2E)-2,3-diiodobut-2-ene-1,4-diol is an organic compound characterized by the presence of two iodine atoms and two hydroxyl groups attached to a butene backbone The “2E” designation indicates the geometric configuration of the double bond, with the higher priority substituents on opposite sides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2,3-diiodobut-2-ene-1,4-diol typically involves the iodination of butene derivatives. One common method is the addition of iodine to but-2-yne-1,4-diol under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, with the addition of iodine and a catalyst like silver nitrate to facilitate the reaction. The reaction mixture is stirred at room temperature until the desired product is formed, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
(2E)-2,3-diiodobut-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond and iodine atoms can be reduced under specific conditions.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiolates in polar solvents.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of butane derivatives.
Substitution: Formation of azido or thiol-substituted butene derivatives.
Scientific Research Applications
(2E)-2,3-diiodobut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atoms.
Medicine: Explored for its potential use in radiolabeling and imaging studies.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2,3-diiodobut-2-ene-1,4-diol involves its interaction with molecular targets through its reactive iodine atoms and hydroxyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include the formation of reactive intermediates that can further react with other molecules, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
(2E)-2,3-dibromobut-2-ene-1,4-diol: Similar structure but with bromine atoms instead of iodine.
(2E)-2,3-dichlorobut-2-ene-1,4-diol: Similar structure but with chlorine atoms instead of iodine.
(2E)-2,3-difluorobut-2-ene-1,4-diol: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
The uniqueness of (2E)-2,3-diiodobut-2-ene-1,4-diol lies in the presence of iodine atoms, which are larger and more polarizable than other halogens. This results in distinct reactivity and interaction profiles, making it valuable for specific applications where iodine’s properties are advantageous.
Properties
IUPAC Name |
(E)-2,3-diiodobut-2-ene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6I2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMZIRRYCABFJV-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(CO)I)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C(/CO)\I)/I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6I2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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